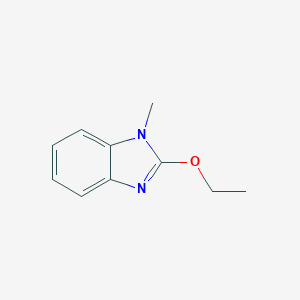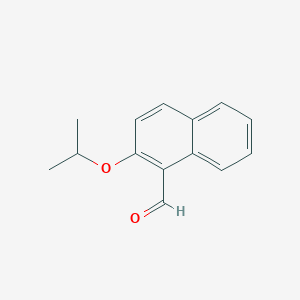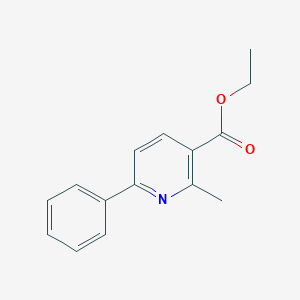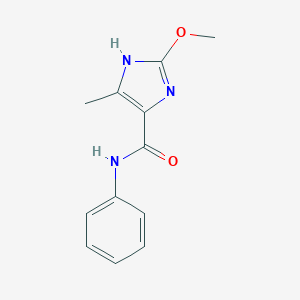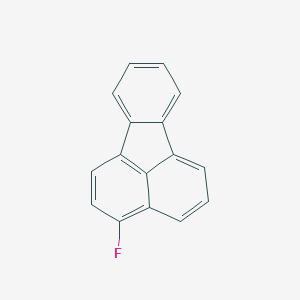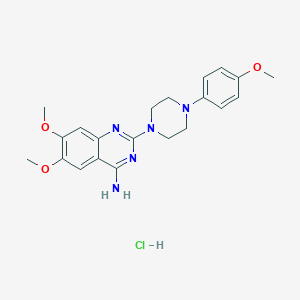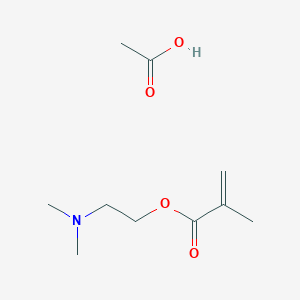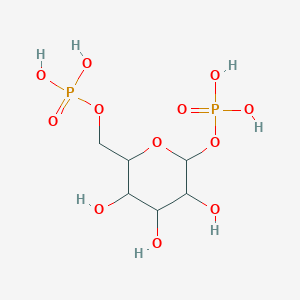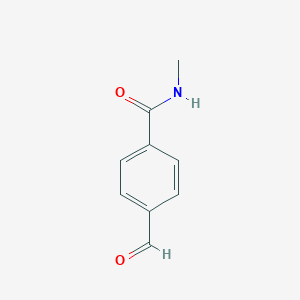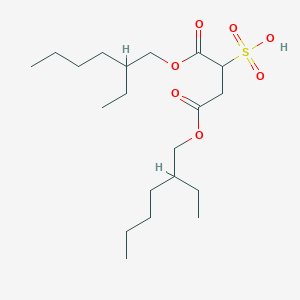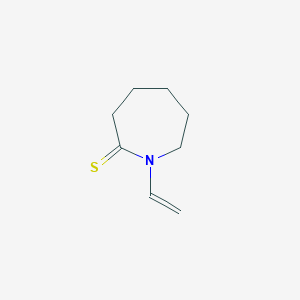
1-Ethenylazepane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenylazepane-2-thione is a chemical compound that has been studied for its potential application in various scientific research fields. It is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has gained attention due to its unique properties, which make it a potential candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of 1-Ethenylazepane-2-thione is not fully understood. However, it is believed that the compound interacts with metal ions through its sulfur atom, forming stable complexes. These complexes can then be used in various catalytic reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Ethenylazepane-2-thione have not been extensively studied. However, the compound has been shown to exhibit low toxicity, making it a potential candidate for use in various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Ethenylazepane-2-thione in lab experiments is its ability to form stable complexes with metal ions. This makes it a potential candidate for use in various catalytic reactions. Additionally, the compound exhibits low toxicity, making it a safer alternative to other chemicals. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1-Ethenylazepane-2-thione. One of the main areas of interest is its potential application in the synthesis of new materials, such as polymers and nanoparticles. Additionally, the compound could be studied for its potential application in various biomedical fields, such as drug delivery and imaging. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 1-Ethenylazepane-2-thione can be achieved through various methods, including the reaction of 1-aminoazepane with carbon disulfide and ethylene oxide. Another method involves the reaction of 1-chloroazepane with sodium thiocyanate. The yield of the compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
1-Ethenylazepane-2-thione has been studied for its potential application in various scientific research fields. One of the main areas of interest is its use as a ligand in coordination chemistry. The compound has been shown to form stable complexes with metal ions, which can be used in various catalytic reactions. Additionally, the compound has been studied for its potential application in the synthesis of new materials, such as polymers and nanoparticles.
Propriétés
Numéro CAS |
1709-15-5 |
|---|---|
Nom du produit |
1-Ethenylazepane-2-thione |
Formule moléculaire |
C8H13NS |
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
1-ethenylazepane-2-thione |
InChI |
InChI=1S/C8H13NS/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 |
Clé InChI |
GEKSMCTWWHVWEX-UHFFFAOYSA-N |
SMILES |
C=CN1CCCCCC1=S |
SMILES canonique |
C=CN1CCCCCC1=S |
Synonymes |
2H-Azepine-2-thione, 1-ethenylhexahydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



